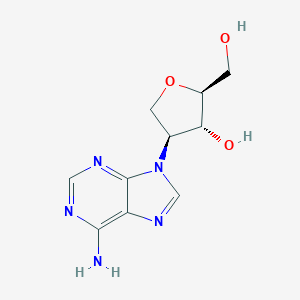
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL, also known as acyclovir, is an antiviral drug that is commonly used to treat herpes simplex virus infections, varicella-zoster virus infections, and Epstein-Barr virus infections.
Wirkmechanismus
Acyclovir works by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase and is subsequently incorporated into the viral DNA, leading to chain termination and inhibition of viral DNA synthesis.
Biochemische Und Physiologische Effekte
Acyclovir has been shown to have minimal toxicity and is generally well-tolerated. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. Acyclovir is primarily excreted unchanged in the urine and has a half-life of approximately 2-3 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Acyclovir has several advantages for use in lab experiments, including its high specificity for viral thymidine kinase, its low toxicity, and its ease of synthesis. However, it also has limitations, such as its limited spectrum of activity and the potential for the development of drug-resistant viral strains.
Zukünftige Richtungen
Future research on (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL could focus on the development of new and more effective antiviral drugs based on the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL structure. Additionally, further studies could investigate the use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in combination with other antiviral drugs to enhance its efficacy and reduce the development of drug-resistant viral strains. Finally, research could explore the potential use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in the treatment of other viral infections, such as HIV.
Synthesemethoden
Acyclovir is synthesized through a multi-step process that involves the conversion of guanine to the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL precursor, 6-chloropurine. The 6-chloropurine is then reacted with acetaldehyde to form the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL intermediate, which is subsequently reacted with hydroxymethyl oxirane to form (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL.
Wissenschaftliche Forschungsanwendungen
Acyclovir has been extensively studied for its antiviral properties and has been used in numerous scientific research applications. It has been shown to be effective against herpes simplex virus, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as HIV.
Eigenschaften
CAS-Nummer |
174955-57-8 |
|---|---|
Produktname |
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL |
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Synonyme |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



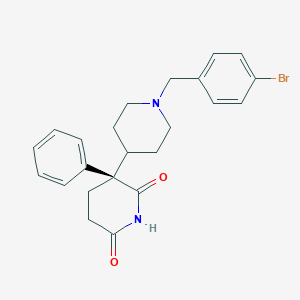
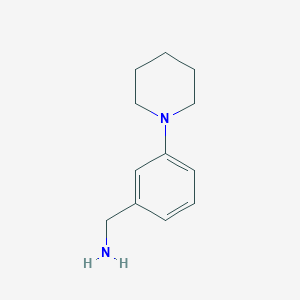
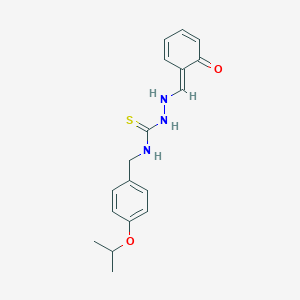
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
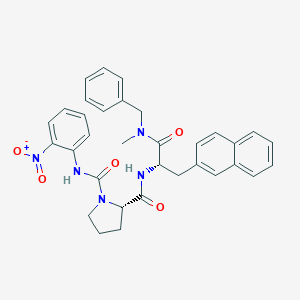
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
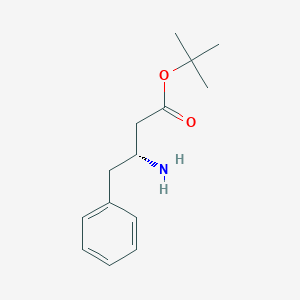
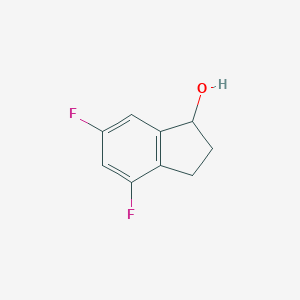
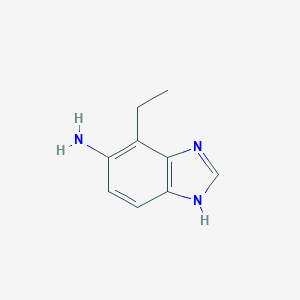
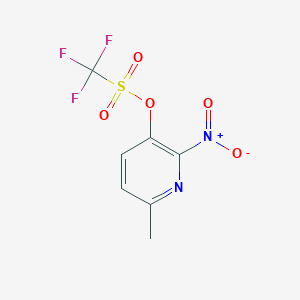
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
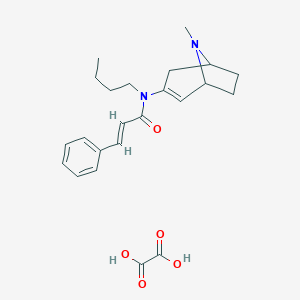
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)